IDH1 Inhibitor 2

IDH1 wild-type IC50 comparison covalent inhibitor

IDH1 Inhibitor 2 delivers definitive, covalent wild-type IDH1 inhibition (IC₅₀ 110 nM) via His315 targeting, confirmed by co-crystal structures. This validated tool compound, with rigorously characterized SAR and negative control analogs, ensures reproducible cellular metabolic and target engagement data. Demand ≥98% purity and batch consistency for your critical mechanistic studies.

Molecular Formula C26H22N4O
Molecular Weight 406.5 g/mol
Cat. No. B10830776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDH1 Inhibitor 2
Molecular FormulaC26H22N4O
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1C2CCC3=CN=C(N=C3C2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5
InChIInChI=1S/C26H22N4O/c1-17-22-13-12-18-16-28-25(29-21-10-6-3-7-11-21)30-24(18)26(22,14-19(15-27)23(17)31)20-8-4-2-5-9-20/h2-11,14,16-17,22H,12-13H2,1H3,(H,28,29,30)/t17-,22-,26+/m0/s1
InChIKeyBCWIIGSNDGENBB-VAQYAFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDH1 Inhibitor 2 (Compound 13) Procurement Specifications: Wild-Type IDH1 Covalent Inhibitor for Metabolic and Oncology Research


(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile, commonly designated IDH1 Inhibitor 2 or Compound 13, is a synthetic small-molecule inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1) with the molecular formula C26H22N4O and a molecular weight of 406.48 g/mol [1][2]. It functions as a reversible covalent inhibitor, targeting the His315 residue within the NADPH binding pocket, and exhibits an IC50 of 110 nM against recombinant wild-type IDH1 in biochemical assays [3]. The compound is characterized by a tetrahydrobenzo[h]quinazoline core with specific stereochemistry (6aS,7S,10aR) and an α,β-unsaturated enone moiety critical for its covalent mechanism of action [4].

Why Generic Substitution of IDH1 Inhibitor 2 with In-Class Analogs is Not Recommended


Wild-type IDH1 inhibitors within the tetrahydrobenzoquinazoline series exhibit substantial variability in potency, mechanism, and binding site interactions that preclude simple substitution [1]. The presence or absence of the anilino substituent at the 2-position, modifications to the α,β-unsaturated enone system, and variations in stereochemistry produce IC50 differences exceeding 70-fold among close structural analogs [2]. Critically, the covalent modification of His315 achieved by IDH1 Inhibitor 2 (Compound 13) is not a class-wide property; numerous structurally related compounds, including the initial HTS hit Compound 1, do not form the same covalent adduct or exhibit significantly reduced residence times [1]. Therefore, procurement decisions based solely on scaffold similarity or nominal IDH1 inhibitory activity cannot guarantee equivalent biological performance, cellular activity, or target engagement profiles.

Quantitative Differentiation of IDH1 Inhibitor 2 Against Closest Analogs: IC50, Mechanism, and Cellular Activity Comparisons


IC50 Potency: 4-Fold Improvement Over Initial HTS Hit Compound 1

IDH1 Inhibitor 2 (Compound 13) demonstrates an IC50 of 110 nM against wild-type IDH1, representing a ~4-fold improvement in potency compared to the initial high-throughput screening (HTS) hit Compound 1, which exhibited an IC50 of 410 nM [1]. This potency gain is attributed to the addition of an aromatic ring at the R1 position, which fills a lipophilic groove between residues K374, L383, and A378 as observed in the co-crystal structure [1]. The ~100-fold improvement in IC50 for Compound 13 relative to Compound 14 further underscores the critical role of the aminopyrimidine NH engagement with D375 [1].

IDH1 wild-type IC50 comparison covalent inhibitor NADPH binding site

Mechanistic Differentiation: Covalent Modification of His315 vs. Non-Covalent or Alternative Allosteric Inhibitors

IDH1 Inhibitor 2 (Compound 13) exerts its inhibitory activity through a reversible covalent mechanism, directly modifying the active site His315 residue via Michael addition to its α,β-unsaturated enone moiety [1]. This covalent engagement has been confirmed by co-crystal structures (PDB entries 6BL0, 6BL1, 6BL2) and mass spectrometry assays, and is not observed for other in-class compounds such as Compound 3 (GSK321 isomer), which binds allosterically and exhibits a different stoichiometry and reversibility profile [1]. Reduction of the enone to the saturated ketone (Compound 17) results in a ~10-fold loss of potency, and elimination of the α-nitrile (Compound 18) completely abrogates target affinity, confirming the covalent mechanism as essential for activity [1].

covalent inhibitor His315 modification mechanism of action wild-type IDH1 reversible covalent

SAR Comparison: >70-Fold Potency Drop for Des-Anilino Analog

A direct comparison of IDH1 Inhibitor 2 (IC50 = 110 nM) with its des-anilino analog (6aS,7S,10aR)-7-methyl-8-oxo-10a-phenyl-5,6,6a,7,8,10a-hexahydrobenzo[h]quinazoline-9-carbonitrile (IC50 = 8,000 nM) reveals a >70-fold reduction in potency when the 2-anilino group is absent [1][2]. The anilino substituent engages in critical hydrogen bonding and π-stacking interactions with the IDH1 active site, as visualized in the co-crystal structure, and is essential for high-affinity binding [1]. This SAR profile demonstrates that even minor structural modifications within the tetrahydrobenzoquinazoline series can produce drastic potency changes, reinforcing the need for precise compound selection.

structure-activity relationship anilino substituent potency differentiation IDH1 inhibition

Potency Landscape: IDH1 Inhibitor 2 Falls Within a Narrow Potency Window Among Optimized Analogs

Within the tetrahydrobenzoquinazoline and related IDH1 inhibitor series, IDH1 Inhibitor 2 (IC50 = 110 nM) exhibits intermediate potency relative to further optimized analogs. The pyridine-substituted analog (6aS,7S,10aR)-7-methyl-8-oxo-10a-phenyl-2-[(pyridin-3-yl)amino]-... (IC50 = 82 nM) is slightly more potent, while the benzoic acid derivative 3-[(6aS,7S,10aR)-2-anilino-9-cyano-7-methyl-8-oxo-...]benzoic acid (IC50 = 41 nM) is approximately 2.7-fold more potent [1]. These data position IDH1 Inhibitor 2 as a well-characterized, moderately potent covalent tool compound that balances potency with synthetic accessibility and established structure-activity relationships [2].

analog comparison IDH1 inhibitor series potency optimization benzoquinazoline

Cellular Target Engagement: Dose-Dependent Inhibition of Cellular IDH1 Flux

IDH1 Inhibitor 2 (Compound 13) demonstrates dose-dependent inhibition of cellular IDH1 activity, as measured by tracking incorporation of 13C from 1-13C-glutamine to citrate in cell-based assays [1]. This confirms that the covalent biochemical inhibition of wild-type IDH1 translates to functional suppression of IDH1-mediated metabolic flux in a cellular context. In contrast, several analogs with similar biochemical IC50 values failed to show comparable cellular activity due to poor permeability or alternative binding modes [1]. Compound 13 was specifically advanced into cell-based assays alongside control inhibitor Compound 3 due to its favorable profile [1].

cellular activity target engagement IDH1 flux reductive glutaminolysis

Procurement Specification: Purity ≥98% with Identity Confirmation by NMR/HPLC/MS

Commercially available IDH1 Inhibitor 2 is supplied with a minimum purity of ≥98% (as determined by HPLC) and identity confirmation via NMR, HPLC, and mass spectrometry [1][2]. This purity specification ensures that off-target effects due to impurities are minimized and that experimental reproducibility is maintained across independent studies. The lyophilized powder form offers long-term stability when stored at -20°C, with demonstrated stability for at least 3 years in powder form [1]. This level of quality control and documentation is essential for rigorous scientific research and differentiates the characterized commercial material from in-house synthesized or lower-purity alternatives.

purity specification quality control procurement standard chemical identity

Optimal Research and Industrial Application Scenarios for IDH1 Inhibitor 2 Based on Quantitative Differentiation Evidence


Mechanistic Studies of Covalent IDH1 Inhibition and His315 Target Engagement

IDH1 Inhibitor 2 is the optimal tool compound for investigating the role of covalent His315 modification in wild-type IDH1 inhibition. Its well-characterized covalent mechanism, supported by co-crystal structures and mass spectrometry data [1], enables researchers to study the kinetics of covalent bond formation, target residence time, and the functional consequences of sustained IDH1 inhibition. The availability of structurally characterized inactive analogs (e.g., saturated ketone 17, des-nitrile 18) provides essential negative controls for these mechanistic studies.

Metabolic Flux Analysis and Cancer Metabolism Studies Requiring Wild-Type IDH1 Suppression

For cellular metabolic studies—particularly those examining reductive glutaminolysis, NADPH homeostasis, and citrate metabolism—IDH1 Inhibitor 2 offers validated cellular target engagement [1]. Its covalent mechanism ensures prolonged target inhibition, reducing the need for continuous compound replenishment in long-term metabolic flux experiments. Researchers studying wild-type IDH1-dependent cancer cell lines or metabolic stress responses will find this compound particularly suitable due to its demonstrated cellular activity and well-defined potency profile.

Benchmarking and Comparative Studies Within the Tetrahydrobenzoquinazoline IDH1 Inhibitor Series

IDH1 Inhibitor 2 serves as a reference standard for evaluating novel wild-type IDH1 inhibitors due to its extensively characterized SAR and structural biology. Its IC50 of 110 nM, covalent mechanism, and available co-crystal structures make it an ideal comparator for assessing new chemical entities targeting the NADPH binding pocket of IDH1. The >70-fold potency differential compared to the des-anilino analog and the 4-fold improvement over the initial HTS hit provide clear quantitative benchmarks for optimization campaigns [1][2].

High-Throughput Screening and Assay Development Requiring a Reproducible Covalent IDH1 Probe

The commercial availability of IDH1 Inhibitor 2 with ≥98% purity and rigorous analytical characterization ensures batch-to-batch consistency, making it suitable for high-throughput screening (HTS) counter-screens, assay validation, and as a positive control in IDH1 enzymatic assays [3]. Its well-defined IC50 of 110 nM provides a reliable calibration point for establishing assay windows and validating new IDH1 detection platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDH1 Inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.